N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine
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Overview
Description
N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
N-Benzylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms on the pyrimidine ring using benzyl halides and methyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or methyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine
- N-benzyl-N-methyl-5-[(4-chlorophenyl)sulfonyl]-2-phenyl-4-pyrimidinamine
- N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-5-pyrimidinamine
Uniqueness
N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored biological or material properties.
Properties
IUPAC Name |
N-benzyl-N-methyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-19-13-15-22(16-14-19)31(29,30)23-17-26-24(21-11-7-4-8-12-21)27-25(23)28(2)18-20-9-5-3-6-10-20/h3-17H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWLEGXLIZRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N(C)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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